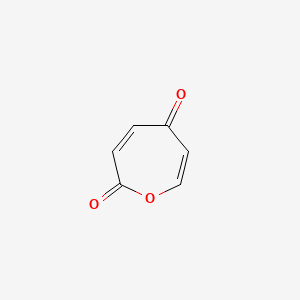
Oxepine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxepine-2,5-dione is an organic compound with the molecular formula C6H4O3. It is a member of the oxepinone family, characterized by a seven-membered ring containing an oxygen atom and two ketone groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Oxepine-2,5-dione typically involves the oxidation of suitable precursors. One common method is the Baeyer-Villiger oxidation of 2,5-dihydroxybenzoquinone using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the oxidation process. Enzymes such as flavin-containing monooxygenases can be employed to catalyze the formation of the oxepinone ring .
化学反应分析
Types of Reactions: Oxepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxepinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding diols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the oxepinone ring.
Common Reagents and Conditions:
Oxidation: Peracids like m-CPBA are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of higher oxepinone derivatives.
Reduction: Formation of diols.
Substitution: Introduction of halogens, nitro groups, or other electrophiles into the ring.
科学研究应用
Oxepine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
作用机制
The mechanism of action of Oxepine-2,5-dione involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This reactivity is due to the presence of the highly electrophilic oxepinone ring, which can form covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA .
相似化合物的比较
2,5-Dihydroxybenzoquinone: A precursor in the synthesis of Oxepine-2,5-dione.
2,5-Diphenyl-1,3-oxazoline: Another compound with a similar ring structure but different functional groups.
Medermycin: A naphthoquinone derivative with a similar oxepinone ring system
Uniqueness: this compound is unique due to its specific ring structure and the presence of two ketone groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various reactions and form stable derivatives makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
113567-95-6 |
|---|---|
分子式 |
C6H4O3 |
分子量 |
124.095 |
IUPAC 名称 |
oxepine-2,5-dione |
InChI |
InChI=1S/C6H4O3/c7-5-1-2-6(8)9-4-3-5/h1-4H |
InChI 键 |
KHRCPRFNDVZQRR-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)OC=CC1=O |
同义词 |
2,5-Oxepindione(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)

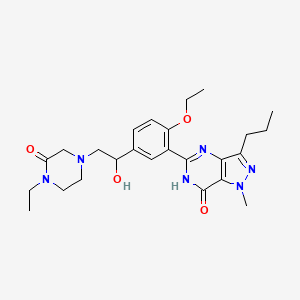
![tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate](/img/structure/B569094.png)
![tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B569095.png)
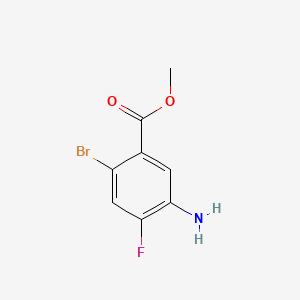
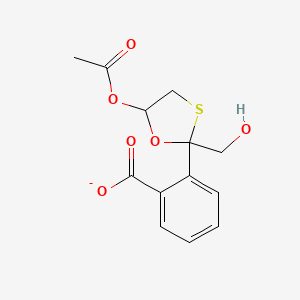
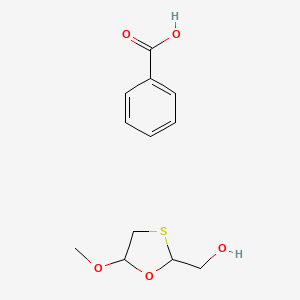
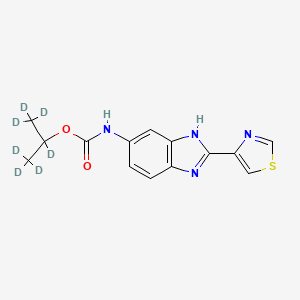
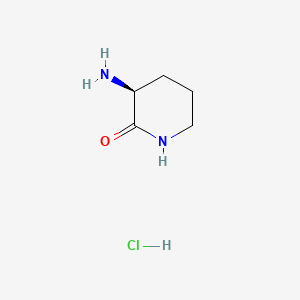
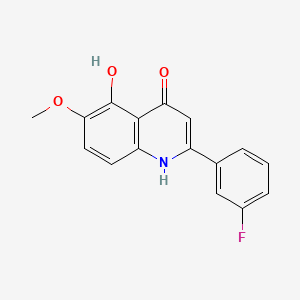
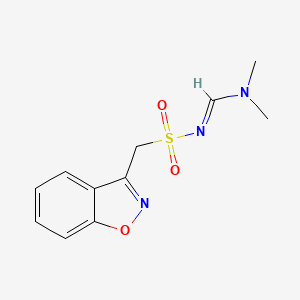
![(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B569106.png)
